

# Application Notes and Protocols: Combining BMS-986449 with Nivolumab in Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986449 |           |
| Cat. No.:            | B15604535  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available research and protocols for the combination of **BMS-986449**, a novel molecular glue degrader, and nivolumab, a PD-1 immune checkpoint inhibitor. This document is intended to guide researchers in understanding the scientific rationale, preclinical evidence, and clinical trial design for this combination therapy in the context of advanced solid tumors.

### Introduction

The combination of targeted therapies with immune checkpoint inhibitors represents a promising strategy in oncology. **BMS-986449** is a first-in-class, orally bioavailable small molecule that functions as a Cereblon E3 Ligase Modulatory Drug (CELMoD), or molecular glue.[1][2] It selectively induces the degradation of two key transcription factors, Ikaros Zinc Finger 2 (IKZF2 or Helios) and Ikaros Zinc Finger 4 (IKZF4 or Eos).[1][3] These transcription factors are highly expressed in regulatory T cells (Tregs) and are critical for maintaining their immunosuppressive function within the tumor microenvironment.[4] By degrading Helios and Eos, **BMS-986449** aims to reprogram Tregs, thereby enhancing the anti-tumor immune response.[3]

Nivolumab is a fully human IgG4 monoclonal antibody that binds to the programmed death-1 (PD-1) receptor on T cells, blocking its interaction with PD-L1 and PD-L2 ligands.[5] This blockade releases the "brakes" on the immune system, enabling a more robust anti-tumor T cell response.



The scientific rationale for combining **BMS-986449** with nivolumab is based on their complementary mechanisms of action. By degrading Treg-associated transcription factors, **BMS-986449** can potentially overcome a key mechanism of immune resistance to PD-1 blockade, leading to a more potent and durable anti-tumor effect.[5]

### **Preclinical Data**

An abstract presented at the American Association for Cancer Research (AACR) 2025 annual meeting provided key preclinical data for **BMS-986449**.

## In Vivo Efficacy in Syngeneic Mouse Models

**BMS-986449** demonstrated significant anti-tumor activity as a monotherapy and in combination with an anti-PD-1 antibody in various syngeneic mouse tumor models. The combination therapy resulted in more robust efficacy compared to either agent alone.

| Tumor Model            | Treatment Group        | Tumor Growth Inhibition<br>(TGI) |
|------------------------|------------------------|----------------------------------|
| CT26                   | BMS-986449 Monotherapy | Up to 75%                        |
| BMS-986449 + anti-PD-1 | 95%                    |                                  |
| MB49                   | BMS-986449 Monotherapy | Up to 62%                        |
| BMS-986449 + anti-PD-1 | 97%                    |                                  |
| MC38                   | BMS-986449 Monotherapy | Up to 42%                        |
| BMS-986449 + anti-PD-1 | Not Reported           |                                  |

Table 1: Preclinical in vivo efficacy of **BMS-986449** as a monotherapy and in combination with an anti-PD-1 antibody in various tumor models. Data extracted from an AACR 2025 abstract.[2]

## Pharmacodynamics in Non-Human Primates

To assess the in vivo activity and safety of **BMS-986449**, a study was conducted in cynomolgus monkeys.



| Animal Model      | Dosage                          | Target Engagement                                        | Tolerability   |
|-------------------|---------------------------------|----------------------------------------------------------|----------------|
| Cynomolgus Monkey | 0.3 mg/kg, once daily<br>(oral) | ≥80% degradation of Helios in circulating Tregs over 24h | Well-tolerated |

Table 2: Pharmacodynamic and safety data of **BMS-986449** in cynomolgus monkeys. Data extracted from an AACR 2025 abstract.[2]

## Clinical Research: Phase 1/2 Trial (NCT05888831)

A Phase 1/2 clinical trial is currently underway to evaluate the safety and efficacy of **BMS-986449** alone and in combination with nivolumab in participants with advanced solid tumors.[6] [7][8][9][10]

#### Study Design:

- Phase: 1/2[6][8][10]
- Enrollment: Approximately 100 participants[6][8]
- Status: Active, not recruiting[6][10]
- Primary Objectives: To evaluate the safety and tolerability of BMS-986449 as a monotherapy and in combination with nivolumab.[6][8][9][11][12]
- Secondary Objectives: To assess the preliminary anti-tumor activity of the combination.
- Study Arms:[11][12]
  - Monotherapy: Dose escalation of BMS-986449.
  - Combination Therapy: Dose escalation of BMS-986449 with nivolumab.

#### Patient Population:

Inclusion Criteria:[6][8][9]



- Adults (18 years or older).
- Histologically or cytologically confirmed advanced, unresectable, or metastatic solid malignancy.
- Have received, are refractory to, ineligible for, or intolerant of existing therapies.
- Part 1A: Any solid malignancy.
- Part 1B: Non-small cell lung cancer (NSCLC).
- Part 1C: Triple-negative breast cancer (TNBC).
- Exclusion Criteria:[9][10][13]
  - History of Grade ≥ 3 toxicity related to prior T-cell agonist or checkpoint inhibitor therapy.
  - Current or recent gastrointestinal disease or surgery that could impact drug absorption.

Note: As of the current date, no quantitative efficacy or detailed safety data from this clinical trial have been publicly released.

## **Experimental Protocols**

The following are generalized protocols for key experiments relevant to the study of **BMS-986449** and nivolumab, based on publicly available information and standard laboratory procedures. These should be adapted and optimized for specific experimental conditions.

# Protocol 1: In Vitro Assessment of IKZF2 and IKZF4 Degradation

This protocol describes a method to determine the in vitro degradation of IKZF2 and IKZF4 in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a T-cell line like Jurkat).

#### Materials:

Cryopreserved human PBMCs or Jurkat cells



- RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine
- BMS-986449 (various concentrations)
- DMSO (vehicle control)
- Protease inhibitor cocktail
- Lysis buffer (e.g., RIPA buffer)
- Antibodies:
  - Primary: Rabbit anti-IKZF2, Rabbit anti-IKZF4, Rabbit anti-GAPDH (or other loading control)
  - Secondary: HRP-conjugated Goat anti-Rabbit IgG
- · Western blot reagents and equipment

#### Procedure:

- Cell Culture: Thaw and culture PBMCs or Jurkat cells according to standard protocols.
- Treatment: Seed cells at an appropriate density in a multi-well plate. Treat cells with increasing concentrations of **BMS-986449** (e.g., 0.1 nM to 10 μM) or DMSO vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).
- Cell Lysis: Harvest cells, wash with PBS, and lyse with lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
  - Load equal amounts of protein per lane on an SDS-PAGE gel.
  - Transfer proteins to a PVDF membrane.



- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies against IKZF2, IKZF4, and a loading control overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and image using a chemiluminescence imager.
- Data Analysis: Quantify band intensities using image analysis software. Normalize the intensity of IKZF2 and IKZF4 bands to the loading control.

## **Protocol 2: In Vitro Treg Suppression Assay**

This protocol is designed to assess the functional consequence of IKZF2/4 degradation on Treg-mediated suppression of effector T cell proliferation.

#### Materials:

- Human PBMCs
- CD4+ T cell isolation kit
- CD25+ T cell isolation kit
- Carboxyfluorescein succinimidyl ester (CFSE)
- Anti-CD3 and anti-CD28 antibodies
- BMS-986449
- Flow cytometer

#### Procedure:

- Cell Isolation:
  - Isolate CD4+ T cells from PBMCs.



- Separate CD4+ T cells into CD25+ (Tregs) and CD25- (conventional T cells or Tconv) populations.
- Treg Treatment: Culture the isolated Tregs with BMS-986449 or DMSO for a predetermined time (e.g., 48-72 hours).
- Tconv Labeling: Label the Tconv cells with CFSE according to the manufacturer's protocol.
- Co-culture:
  - Co-culture the CFSE-labeled Tconv cells with the pre-treated Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
  - Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies.
  - Include control wells with Tconv cells alone (with and without stimulation) and Tconv cells with untreated Tregs.
- Incubation: Incubate the co-cultures for 3-5 days.
- Flow Cytometry:
  - Harvest the cells and stain with antibodies against T cell markers (e.g., CD4).
  - Acquire data on a flow cytometer.
- Data Analysis: Analyze the CFSE dilution in the CD4+ Tconv cell population as a measure of proliferation. Compare the proliferation of Tconv cells in the presence of BMS-986449treated Tregs versus untreated Tregs.

## **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. BMS-986449 / BMS [delta.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. BMS-986449 + Nivolumab for Advanced Cancer · Info for Participants · Phase Phase 1 &
  2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. BMS-986449 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. clinicalresearch.com [clinicalresearch.com]
- 9. Facebook [cancer.gov]
- 10. A Study of BMS-986449 With and Without Nivolumab in Participants With Advanced Solid Tumors | BMS Clinical Trials [bmsclinicaltrials.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. A Study of BMS-986449 With and Without Nivolumab in Participants With Advanced Solid Tumors | BMS Study Connect [bmsstudyconnect.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Combining BMS-986449 with Nivolumab in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604535#combining-bms-986449-with-nivolumab-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com